1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene
Description
This compound is a polyfluorinated aromatic nitrobenzene derivative characterized by a trifluoromethylphenoxy substituent at position 1, fluorine atoms at positions 2,6 (phenoxy ring) and 4 (benzene core), a methyl group at position 2, and a nitro group at position 4.
Properties
Molecular Formula |
C14H7F6NO3 |
|---|---|
Molecular Weight |
351.20 g/mol |
IUPAC Name |
1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene |
InChI |
InChI=1S/C14H7F6NO3/c1-6-2-8(15)11(21(22)23)5-12(6)24-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,1H3 |
InChI Key |
BWQUJZKFBGZYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Halogenation: Introduction of fluorine atoms into the aromatic ring through halogenation reactions.
Nitration: Introduction of the nitro group via nitration reactions using nitric acid and sulfuric acid.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reactions: Formation of the phenoxy linkage through coupling reactions such as the Ullmann reaction or Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas and palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Aminated Derivatives: Reduction of the nitro group yields amine derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the nitro group may participate in redox reactions.
Comparison with Similar Compounds
Nitro-Containing Herbicides
Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) and nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) share structural similarities with the target compound, including nitrophenoxy and trifluoromethyl groups (Table 1). Key differences include:
- Substituents : The target compound replaces chloro groups (in oxyfluorfen/nitrofluorfen) with difluoro and methyl groups.
- Impact :
Table 1: Structural and Functional Comparison with Herbicides
| Compound | Substituents (Positions) | Key Functional Groups | Application |
|---|---|---|---|
| Target Compound | 2,6-Difluoro, 4-F, 2-Me, 5-NO₂ | CF₃, NO₂, F | Potential herbicide |
| Oxyfluorfen | 2-Cl, 3-EtO, 4-NO₂, 4-CF₃ | CF₃, NO₂, Cl | Herbicide |
| Nitrofluorfen | 2-Cl, 4-NO₂, 4-CF₃ | CF₃, NO₂, Cl | Herbicide |
Quinoline Derivatives with Nitro Groups
highlights 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinolone (278), an active compound where the nitro group at position 8 enhances electrophilicity, promoting reactivity with nucleophilic proteins .
- Unlike quinolines, the benzene backbone lacks nitrogen, reducing aromatic π-system complexity but improving synthetic accessibility .
Pharmaceutical Analogs
Compounds like Sorafenib Tosylate () and patented derivatives (–7) incorporate trifluoromethylphenyl groups for bioactivity.
- Structural Contrasts: Sorafenib includes urea and carboxamide moieties for kinase inhibition, absent in the target compound.
Key Findings and Implications
Electron-Withdrawing Effects : The nitro and trifluoromethyl groups enhance electrophilicity, promoting reactivity in agrochemical contexts .
Fluorine vs. Chlorine : Difluoro substitution may confer greater stability and reduced toxicity compared to chloro analogs like oxyfluorfen .
Methyl Group Role : The methyl substituent at position 2 likely improves lipophilicity, influencing bioavailability and environmental persistence.
Biological Activity
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene is a synthetic organic compound notable for its complex structure and potential biological applications. This compound belongs to the class of nitrophenyl ethers, characterized by multiple fluorine substituents and a nitro group, which may significantly influence its chemical behavior and biological activity. Understanding its biological activity is crucial for evaluating its potential in pharmaceuticals and agrochemicals.
- Molecular Formula : C₁₄H₇F₆NO₃
- Molecular Weight : 351.201 g/mol
- Structure : The compound features a trifluoromethyl group, contributing to its unique reactivity and interactions within biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Enzyme Interactions
Preliminary studies indicate that this compound may interact with specific enzymes or receptors in biological systems. Understanding these interactions is essential for determining its efficacy and safety as a pharmaceutical agent. However, comprehensive interaction profiles are still needed to fully elucidate its mechanisms of action.
2. Antibacterial Activity
Research on structurally similar compounds has shown promising antibacterial properties. For instance, compounds containing trifluoromethyl groups have exhibited enhanced potency against various bacterial strains. The minimum inhibitory concentrations (MICs) of related compounds have been reported, suggesting that the presence of fluorinated groups can enhance antibacterial efficacy.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 4.88 | Bacillus mycoides |
| Compound B | 22.4 | E. coli |
| Compound C | 17.8 | Candida albicans |
3. Anticancer Activity
The anticancer potential of fluorinated compounds has been explored in various studies. For example, certain derivatives have shown IC50 values lower than Doxorubicin against human cancer cell lines, indicating significant cytotoxic effects.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PACA2 | 44.4 |
| Compound B | HCT116 | 17.8 |
| Doxorubicin | PACA2 | 52.1 |
Case Studies
Several case studies have highlighted the biological activity of compounds similar to this compound:
- Study on Antibacterial Properties : A study evaluated various fluorinated aryl-urea derivatives for their antibacterial activity against E. coli and C. albicans. The results indicated that the introduction of trifluoromethyl groups significantly improved the antibacterial properties of these compounds .
- Cancer Cell Line Testing : In vitro tests on several cancer cell lines demonstrated that fluorinated compounds could effectively inhibit cell proliferation, with specific derivatives showing lower IC50 values compared to standard chemotherapeutics .
- Mechanistic Studies : Molecular docking studies have been conducted to predict the binding affinities of these compounds to target proteins in bacteria and cancer cells, providing insights into their mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
